(1H-Pyrrolo[2,3-c]pyridin-3-yl)methanol is a heterocyclic compound featuring a pyrrole ring fused with a pyridine moiety. This compound is characterized by its unique structural arrangement, which includes a hydroxymethyl group attached to the pyridine nitrogen. The molecular formula for (1H-Pyrrolo[2,3-c]pyridin-3-yl)methanol is , and it has a molecular weight of approximately 152.16 g/mol. Its structure is significant in medicinal chemistry due to its potential interactions with biological targets.
These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or different pharmacological properties.
Research indicates that (1H-Pyrrolo[2,3-c]pyridin-3-yl)methanol and its derivatives possess notable biological activities. They have been studied for their potential as:
The synthesis of (1H-Pyrrolo[2,3-c]pyridin-3-yl)methanol typically involves several steps:
For example, one synthetic route involves reacting 5-(tri-fluoromethyl)-1H-pyrrolo[2,3-b]pyridine with an appropriate aldehyde under basic conditions to yield the desired product .
(1H-Pyrrolo[2,3-c]pyridin-3-yl)methanol has several applications in medicinal chemistry and drug development:
Studies on (1H-Pyrrolo[2,3-c]pyridin-3-yl)methanol have focused on its interactions with various biological targets:
These interaction studies highlight the compound's relevance in drug discovery and development.
Several compounds share structural similarities with (1H-Pyrrolo[2,3-c]pyridin-3-yl)methanol. Here are some notable examples:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| (1H-Pyrrolo[2,3-b]pyridin-4-amine) | Pyrrole-Pyridine | Antitumor activity |
| (6-Chloro-1H-pyrrolo[2,3-b]pyridin) | Chlorinated Pyrrole | Antimicrobial properties |
| (1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol | Hydroxymethyl derivative | Neuroprotective effects |
What sets (1H-Pyrrolo[2,3-c]pyridin-3-yl)methanol apart from these similar compounds is its specific arrangement of functional groups and the presence of the hydroxymethyl moiety at the 3-position of the pyridine ring. This unique positioning allows for distinct interactions with biological targets and potentially enhances its pharmacological profile compared to its analogs.